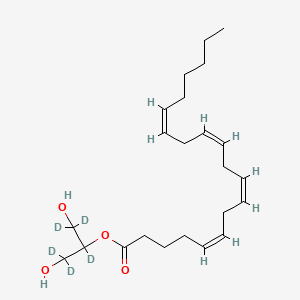
2-Arachidonoyl glycerol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-arachidonoyl glycerol-d5 is an endocannabinoid.
Actividad Biológica
2-Arachidonoyl glycerol-d5 (2-AG-d5) is a deuterated analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG), which plays a significant role in the endocannabinoid system (ECS). This compound has garnered attention for its biological activity, particularly in relation to cannabinoid receptors and various physiological processes. This article reviews the biological activity of 2-AG-d5, focusing on its synthesis, receptor interactions, and implications in health and disease.
2-AG-d5 is characterized by its molecular formula C23H33D5O4 and a molecular weight of 383.6 g/mol. It is synthesized through the action of diacylglycerol lipases (DAGL), primarily DAGLα and DAGLβ, which convert diacylglycerols into 2-AG. Recent studies indicate that DAGLβ is the principal enzyme responsible for synthesizing 2-AG in various tissues, including the brain and liver .
Receptor Interactions:
2-AG acts as a full agonist at cannabinoid receptors, particularly CB1 and CB2. At concentrations as low as 0.3 nM, it induces a rapid increase in intracellular calcium levels in neuronal cells . Its interaction with these receptors mediates various physiological effects, including modulation of pain, appetite, and inflammation.
Enzymatic Degradation:
The degradation of 2-AG is primarily mediated by monoacylglycerol lipase (MAGL) and other enzymes such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing proteins. Inhibition of MAGL has been shown to increase endogenous levels of 2-AG, suggesting potential therapeutic applications for conditions like chronic pain and neurodegenerative diseases .
Pain Modulation
A study investigated the effects of β-caryophyllene (BCP), a compound known to inhibit MAGL activity, on 2-AG levels. The results demonstrated that BCP administration significantly increased plasma levels of 2-AG by approximately threefold compared to vehicle controls, indicating a potential analgesic effect through enhanced endocannabinoid signaling .
Neuroprotection
Research has shown that increasing 2-AG levels can provide neuroprotective effects. For instance, the selective inhibition of COX-2 led to elevated levels of 2-AG in mouse brains, which correlated with reduced oxidative stress markers . This suggests that modulating 2-AG levels may offer therapeutic benefits in neurodegenerative diseases.
Inflammatory Response
In models of inflammation, elevated levels of 2-AG have been associated with reduced pro-inflammatory cytokine production. For example, compounds that increase 2-AG levels have been shown to attenuate inflammatory responses in various tissues .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Propiedades
IUPAC Name |
(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-BGRPFJIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680630 |
Source


|
| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215168-37-8 |
Source


|
| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














